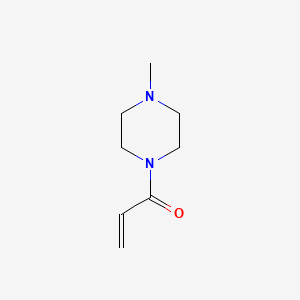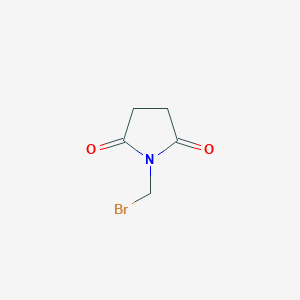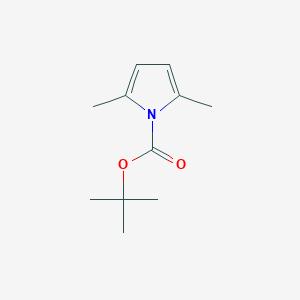
tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate
Vue d'ensemble
Description
“tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate”, also known as “N-Boc-3-pyrrolidine”, is a chemical compound with the molecular formula C9H15NO2 . It is an important synthetic intermediate in the production of a variety of compounds used in biological and medicinal research.
Molecular Structure Analysis
The molecular structure of “tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate” is characterized by the presence of a pyrrole ring, which is a five-membered aromatic heterocycle .Chemical Reactions Analysis
“tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate” may be used in the preparation of tert-butyl 3-aryl-2,3-dihydro-1H-pyrrole-1-carboxylate . It is also used in the synthesis of ß-aryl-GABA analogues by Heck arylation with arenediazonium salts .Physical And Chemical Properties Analysis
This compound has a molecular weight of 169.22 and a density of 0.981g/mL at 25°C . It has a melting point range of 40.0 to 44.0 °C and a boiling point of 208°C . It is slightly soluble in water .Applications De Recherche Scientifique
Synthesis of Chiral Bipyrroles
Research by Skowronek and Lightner (2003) explored the synthesis of chiral 3,3′-Di-tert-butyl-2,2′-bipyrrole from tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate. They noted that the tert-butyl groups restrict rotation around the bipyrrole bond, leading to axial chirality. This finding contributes to the understanding of chiral bipyrroles' synthesis and structural properties (Skowronek & Lightner, 2003).
Photocyclodimerization Studies
The work by Kopf, Wrobel, and Margaretha (1998) investigated the photocyclodimerization of tert-Butyl 2,5-dihydro-5,5-dimethyl-2-oxo-1H-pyrrole-1-carboxylate. Their study revealed the formation of complex structures upon irradiation, providing insight into photochemical reactions involving pyrrole derivatives (Kopf, Wrobel, & Margaretha, 1998).
Exploring Pyrrole Reactivity
Hill, Imam, McNab, and O'Neill (2009) conducted research on the reactivity of 3-hydroxy-1H-pyrrole derived from tert-butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate. Their findings showed that 3-hydroxy-1H-pyrrole reacts with electrophiles predominantly at the 2-position, contributing to the understanding of pyrrole reactivity and potential applications in organic synthesis (Hill et al., 2009).
Mukaiyama Crossed-Aldol-Type Reaction
Vallat, Buciumas, Neier, and Stoeckli-Evans (2009) explored the diastereoselectivity of the Mukaiyama crossed-aldol-type reaction using tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate derivatives. Their study provides valuable insights into the stereochemical outcomes of such reactions, important for developing asymmetric synthetic methodologies (Vallat et al., 2009).
Regio-Selective Synthesis
Nguyen, Schiksnis, and Michelotti (2009) demonstrated a regio-selective synthesis method using tert-butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate. Their approach allows for selective substitutions at specific positions on the pyrrole ring, which is crucial for the synthesis of complex organic compounds (Nguyen, Schiksnis, & Michelotti, 2009).
Mécanisme D'action
Orientations Futures
The future directions of “tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate” are likely to be influenced by advances in the fields of medicinal chemistry and drug discovery. As an important synthetic intermediate, its applications may expand with the development of new synthetic methods and the discovery of new therapeutic targets .
Propriétés
IUPAC Name |
tert-butyl 2,5-dimethylpyrrole-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-8-6-7-9(2)12(8)10(13)14-11(3,4)5/h6-7H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWXRCRIYSPTHPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C(=O)OC(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70575174 | |
| Record name | tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70575174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate | |
CAS RN |
50585-36-9 | |
| Record name | tert-Butyl 2,5-dimethyl-1H-pyrrole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70575174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Oxo-4,5-dihydro-3h-pyrrolo[2,3-c]quinoline-1-carbonitrile](/img/structure/B3352635.png)
![[1,2,4]Triazino[4,5-a]indol-1-ylhydrazine](/img/structure/B3352637.png)
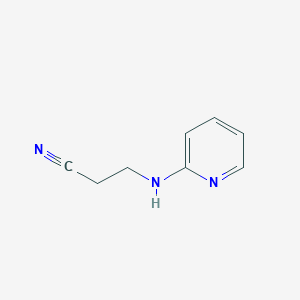
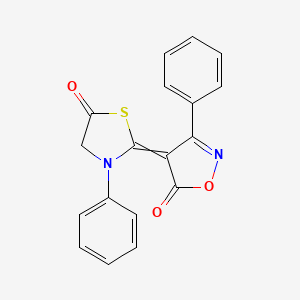
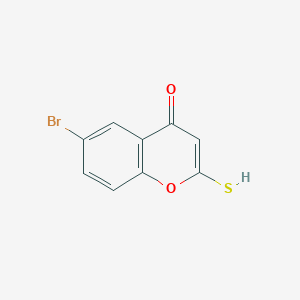
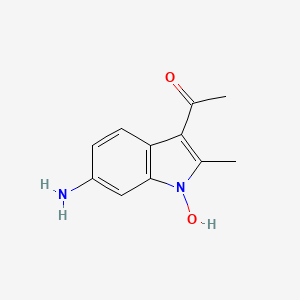
![2,2,2-Trifluoro-1-imidazo[1,2-A]pyridin-3-YL-ethanone](/img/structure/B3352679.png)


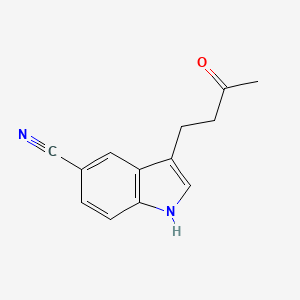

![Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-](/img/structure/B3352733.png)
